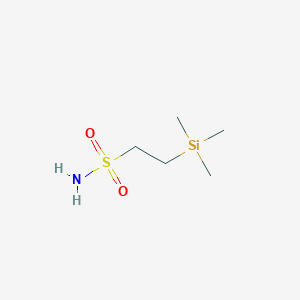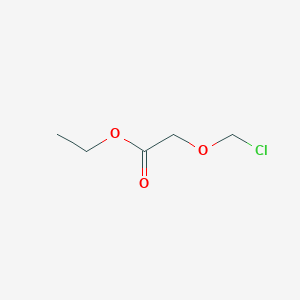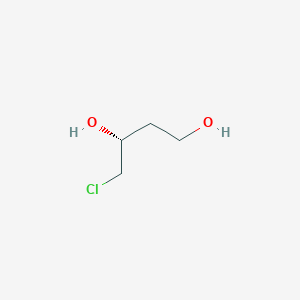
2-(Trimethylsilyl)ethanesulfonamide
Descripción general
Descripción
2-(Trimethylsilyl)ethanesulfonamide is a chemical compound with the molecular formula C5H15NO2SSi. It is commonly used in organic synthesis as a reagent for introducing a sulfonamide group into molecules. This compound is particularly valued for its stability and ease of removal under mild conditions, making it a versatile tool in synthetic chemistry.
Mecanismo De Acción
Target of Action
The primary target of 2-(Trimethylsilyl)ethanesulfonamide is nitrogen-containing compounds. It serves as a useful reagent for the introduction of a SES-protected nitrogen functionality .
Mode of Action
This compound interacts with its targets by introducing a SES-protected nitrogen functionality. This functionality can be cleaved with a fluoride ion . The formation of sulfonamide is usually carried out at low temperatures by reaction of the amine with an excess of SES-Cl in the presence of triethylamine .
Biochemical Pathways
It is known that the compound plays a role in the protection and activation of amines .
Result of Action
The primary result of the action of this compound is the introduction of a SES-protected nitrogen functionality into nitrogen-containing compounds. This functionality can later be cleaved with a fluoride ion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethanesulfonamide can be synthesized from 2-(Trimethylsilyl)ethanesulfonyl chloride. The typical preparation involves bubbling ammonia gas through a stirred solution of 2-(Trimethylsilyl)ethanesulfonyl chloride in dichloromethane at 0°C. This reaction proceeds with a good yield of around 70% .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as a white solid with a melting point of 81-87°C .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trimethylsilyl)ethanesulfonamide undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding amine.
Nucleophilic Addition: It participates in nucleophilic addition reactions.
Cycloadditions: It can undergo cycloaddition reactions to form cyclic compounds.
Aziridination: It can be used in aziridination reactions to form aziridines.
Common Reagents and Conditions:
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Nucleophilic Addition: Typically involves nucleophiles such as organometallic reagents.
Cycloadditions: Often carried out under thermal or photochemical conditions.
Aziridination: Usually involves the use of aziridinating agents like iminoiodinanes.
Major Products:
Reduction: Produces the corresponding amine.
Nucleophilic Addition: Forms addition products with nucleophiles.
Cycloadditions: Results in the formation of cyclic compounds.
Aziridination: Yields aziridines.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethanesulfonamide is widely used in scientific research due to its versatility:
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: It is utilized in the production of various chemicals and materials.
Comparación Con Compuestos Similares
2-(Trimethylsilyl)ethanesulfonamide is unique due to its stability and ease of removal under mild conditions. Similar compounds include:
Tosylamide: More difficult to deprotect compared to this compound.
Mesylamide: Also more challenging to deprotect.
Nosylamide: Similar in function but less commonly used due to deprotection difficulties.
Propiedades
IUPAC Name |
2-trimethylsilylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASHBBAFBWNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451665 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125486-96-6 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determined for N-((2R,4S)-2-tert-butyl-5-methyl-4H- 1,3-dioxin-4-yl)-2-(trimethylsilyl)ethanesulfonamide?
A1: The crystal structure analysis of the reaction product between 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) and rac-2-tert-butyl-5-methyl-4H-1,3-dioxin, facilitated by a rhodium(II) acetate catalyst, was crucial in confirming the relative configuration of the resulting diastereomer. [] This structural information is valuable for understanding the stereoselectivity of the reaction and provides insights into the potential applications of SES-NH2 in synthesizing more complex molecules. []
Q2: What is the main application of this compound in organic synthesis?
A2: this compound (SES-NH2) serves as a valuable source of nucleophilic nitrogen in organic synthesis. [] It readily reacts with various electrophiles, and the SES group can be selectively removed using fluoride ion, making it a versatile building block for nitrogen-containing compounds. []
Q3: Can you provide an example of how this compound has been used to construct complex molecules?
A3: Research has demonstrated the utility of SES-NH2 in building linear and cyclic triamines. [] This method highlights the versatility of SES-NH2 as a synthetic tool for creating complex nitrogen-containing structures relevant to various fields, including medicinal chemistry. []
Q4: What are the key physical properties and solubility characteristics of this compound?
A4: this compound is a solid at room temperature with a melting point of 85-86 °C. [] It demonstrates good solubility in a variety of organic solvents, including benzene, chloroform, dichloromethane, ether, methanol, and toluene. [] This solubility profile facilitates its use in a range of synthetic transformations.
Q5: What safety precautions should be considered when working with this compound?
A5: While this compound is generally considered shelf-stable, it is crucial to avoid contact with fluoride sources due to the potential for SES group removal. [] As with any chemical, appropriate safety protocols and personal protective equipment should be employed during handling. Toxicity information is currently limited and should be handled with caution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI)](/img/structure/B143930.png)



![tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B143944.png)


![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)






